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3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid

Catalog No.
S6876622
CAS No.
2377643-33-7
M.F
C12H12N2O5
M. Wt
264.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic a...

CAS Number

2377643-33-7

Product Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid

Molecular Formula

C12H12N2O5

Molecular Weight

264.2

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid is an organic compound characterized by its unique structure, which includes a diazepanone ring fused to a methoxy-substituted benzoic acid moiety. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is C12H12N2O5C_{12}H_{12}N_{2}O_{5}, and it has a molecular weight of approximately 264.2 g/mol. The compound is known for its yellowish solid form and exhibits solubility in various organic solvents while being slightly soluble in water.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may yield alcohols or amines.
  • Substitution: The methoxy group on the benzoic acid moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under basic conditions.

Research into the biological activity of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid suggests potential antimicrobial and anticancer properties. Studies have indicated that this compound may interact with specific biomolecules and pathways, modulating enzyme activities and receptor functions. Its unique structural features contribute to its biological effects, making it a candidate for further investigation in drug development and therapeutic applications.

The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid was first reported by Liu et al. in 2010. The method involves a one-pot four-component reaction of:

  • 2-Aminobenzamide
  • Dimethyl malonate
  • p-Anisidine
  • p-Nitrobenzaldehyde

This reaction is conducted under reflux conditions in ethanol, yielding the desired product with an approximate yield of 50%. Alternative synthesis routes may involve variations in starting materials or reaction conditions to optimize yields and purity.

The compound has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer research.
  • Medicine: Explored as a precursor for drug development due to its unique structural characteristics.
  • Industry: Utilized in the production of specialty chemicals and materials.

Studies on the interaction of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid with biological systems have focused on its binding affinity to enzymes and receptors. These interactions may lead to modulation of biological pathways that are critical for various physiological processes. Ongoing research aims to elucidate the specific molecular targets of this compound and its mechanism of action within cellular environments .

Several compounds share structural similarities with 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid. A comparison highlights its unique features:

Compound NameStructure Features
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acidSimilar diazepanone ring but with an acetic acid moiety
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acidContains a methyl group instead of a methoxy group on the benzoic acid moiety
3-Hydroxy-4-methoxybenzoic acidLacks the diazepanone ring; simpler structure with hydroxy group

The uniqueness of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid lies in its specific arrangement of functional groups and the presence of both diazepanone and methoxy groups. This configuration imparts distinct chemical properties and potential biological activities compared to similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-26-2023

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